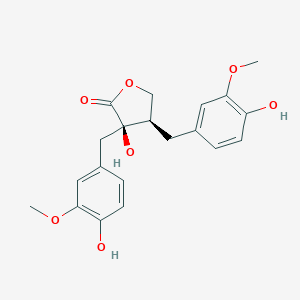

(+)-脱支气管原碱

描述

Synthesis Analysis

- Synthesis Process : The synthesis of (+)-Nortrachelogenin involves α-hydroxylation of α,β-dibenzyl-γ-butyrolactones, which are lignans of synthetic origin. This process establishes the required absolute configuration for the compound (Khamlach, Dhal, & Brown, 1989).

Molecular Structure Analysis

- Molecular Structure : The molecular structure of (+)-Nortrachelogenin has been established as 8(R), 8'(R)-4,4',8'-trihydroxy-3,3'-dimethoxylignan-olid(9, 9'). This structure was determined based on spectroscopic evidence and comparison with its enantiomer, (-)-nortrachelogenin (Kato, Hashimoto, & Kidokoro, 1979).

Chemical Reactions and Properties

- Chemical Behavior : (+)-Nortrachelogenin exhibits various pharmacological activities, including effects on the central nervous system. It has been found to produce depression in animal models (Kato, Hashimoto, & Kidokoro, 1979).

Physical Properties Analysis

- Physical Characteristics : Detailed physical properties specific to (+)-Nortrachelogenin have not been prominently discussed in the available literature.

Chemical Properties Analysis

Biological Activities : (+)-Nortrachelogenin has shown anti-inflammatory properties in studies involving murine macrophages and mouse models. It effectively inhibited the production of inflammatory factors, suggesting its potential for development in anti-inflammatory treatments (Laavola et al., 2016).

Antifungal Properties : The compound has also demonstrated antifungal properties, particularly against pathogenic fungi, by inducing apoptosis through mitochondrial dysfunction and disruption of the cytoplasmic membrane (Lee, Woo, & Lee, 2016).

科学研究应用

抗炎和止痛:它减少了小鼠的爪子炎症并抑制了炎症因子的产生,表明其作为抗炎剂的潜力 (Laavola 等,2016)。

纤维化治疗:该化合物抑制了巨噬细胞的替代性激活并改善了博来霉素诱导的纤维化,表明在治疗纤维化疾病方面具有治疗潜力 (Pemmari 等,2018)。

抗真菌、抗有丝分裂和抗 HIV 特性:它已被确定为从印度卫矛中提取的抗真菌、抗有丝分裂和抗 HIV-1 剂 (胡等,2000)。

抗菌作用:(+)-脱支气管原碱通过破坏细胞质膜发挥抗菌作用,显示出抗生素药物开发的潜力 (Lee 等,2015)。

癌症研究:它已证明对各种肿瘤细胞具有抑制作用,例如 PC-3、SGC 和 NB-4,表明其在癌症治疗中的潜在用途 (Xueyua,2013)。

中枢神经系统作用:研究表明,(+)-脱支气管原碱对兔子产生抑郁症,表明对中枢神经系统有影响 (Kato 等,1979)。

抗白血病特性:它是印度卫矛中的主要抗白血病成分,以其抗肿瘤特性而闻名 (Lee 等,1981)。

属性

IUPAC Name |

(3R,4R)-3-hydroxy-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,21-22,24H,7,10-11H2,1-2H3/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITBJWXLODLDRH-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@]2(CC3=CC(=C(C=C3)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61521-74-2 | |

| Record name | (+)-Nortrachelogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61521-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wikstromol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061521742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WIKSTROMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HG1T9G09U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

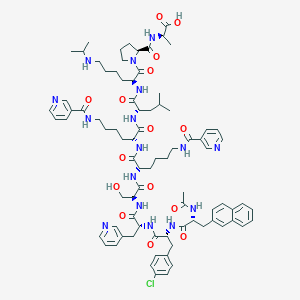

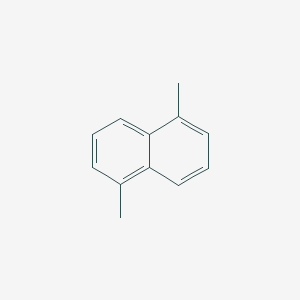

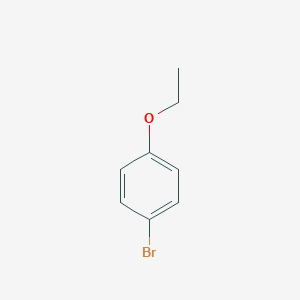

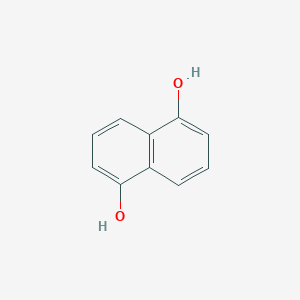

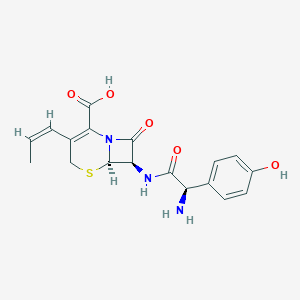

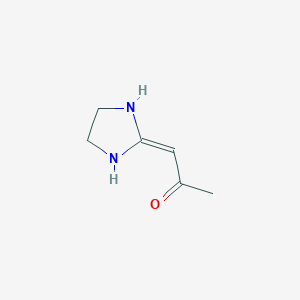

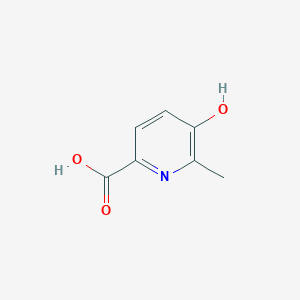

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of (+)-Nortrachelogenin in exhibiting anti-inflammatory effects?

A1: (+)-Nortrachelogenin has been shown to reduce inflammation in a carrageenan-induced paw edema mouse model. In vitro studies using murine J774 macrophages revealed that (+)-nortrachelogenin inhibits the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and monocyte chemotactic protein-1 (MCP-1) []. Notably, it inhibits microsomal prostaglandin E synthase-1 (mPGES-1) protein expression without affecting cyclooxygenase-2 (COX-2) levels.

Q2: How does (+)-Nortrachelogenin affect inducible nitric oxide synthase (iNOS) expression?

A2: Research suggests that (+)-Nortrachelogenin inhibits iNOS protein expression without significantly impacting its mRNA levels []. This suggests a post-transcriptional mechanism, further supported by the observation that the proteasome inhibitor lactacystin can reverse (+)-nortrachelogenin's effect on iNOS expression.

Q3: Can (+)-Nortrachelogenin influence macrophage polarization?

A3: Yes, (+)-Nortrachelogenin has been shown to suppress alternative (M2) macrophage activation induced by IL-4 and IL-13 []. This effect was observed in both murine J774 and human THP-1 macrophages.

Q4: What is the impact of (+)-Nortrachelogenin on fibrosis?

A4: Studies suggest that (+)-nortrachelogenin can ameliorate bleomycin-induced dermal fibrosis in mice []. This effect is linked to its ability to suppress M2 macrophage activation, a process known to contribute to fibrosis development.

Q5: Does (+)-Nortrachelogenin impact Akt signaling?

A5: (+)-Nortrachelogenin demonstrates an ability to downregulate Akt activity, a key survival pathway in cancer cells []. This downregulation of Akt contributes to the sensitization of prostate cancer cells to TRAIL-induced apoptosis.

Q6: How does (+)-Nortrachelogenin interact with receptor tyrosine kinases (RTKs)?

A6: Research suggests that (+)-nortrachelogenin acts as a broad-spectrum inhibitor of RTK activity []. This inhibition likely contributes to its anticancer effects by disrupting various growth factor-mediated signaling cascades.

Q7: What is the significance of the γ-butyrolactone ring in (+)-Nortrachelogenin's activity?

A7: Studies indicate that the γ-butyrolactone ring is essential for the TRAIL-sensitizing activity of (+)-nortrachelogenin and related lignans []. This structural feature likely plays a crucial role in the compound's interaction with its biological targets.

Q8: Does (+)-Nortrachelogenin affect the mitochondrial apoptosis pathway?

A8: (+)-Nortrachelogenin has been observed to increase TRAIL-induced Bid cleavage []. Bid is a pro-apoptotic protein that amplifies apoptotic signaling through the mitochondrial pathway, indicating (+)-nortrachelogenin's ability to engage this pathway.

Q9: Does (+)-Nortrachelogenin have antifungal activity?

A9: Yes, (-)-nortrachelogenin, an enantiomer of (+)-nortrachelogenin, has shown antifungal activity against Candida albicans by inducing apoptosis. It increases reactive oxygen species (ROS), intracellular and extracellular trehalose concentrations, and disrupts the cytoplasmic membrane [].

Q10: What is the molecular formula and weight of (+)-Nortrachelogenin?

A10: (+)-Nortrachelogenin has the molecular formula C19H20O7 and a molecular weight of 360.36 g/mol.

Q11: What spectroscopic data are available for characterizing (+)-Nortrachelogenin?

A11: (+)-Nortrachelogenin's structure has been elucidated using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and MS. These analyses have been instrumental in confirming its structure and identifying key functional groups [, , , , , , , , , ].

Q12: Which plant species are known to contain (+)-Nortrachelogenin?

A12: (+)-Nortrachelogenin has been isolated from various plant species, including Wikstroemia indica [, , , ], Diplomorpha canescens [], Daphne giraldii [], Passerina vulgaris [, ], Patrinia scabra [, ], Wikstroemia chamaedaphne [], Pinus sylvestris [, , ], Carissa edulis [], Trachelospermum asiaticum [, ], Trachelosperomum jasminoides [], Cedrus deodara [], Pinus pinaster [], Abies alba [], Picea abies [, , ], and Pseudotsuga menziesii [].

Q13: What is a significant source of (+)-Nortrachelogenin in softwood trees?

A13: Knotwood, the base of branches within tree stems, is a significant source of (+)-Nortrachelogenin and other lignans in softwood species like spruce, pine, and fir [, , ].

Q14: How does the location within a tree affect the concentration of (+)-Nortrachelogenin?

A14: Studies on Pinus sylvestris have shown that the concentration of (+)-Nortrachelogenin is higher in knots located at the base of the living crown compared to those at the top [, ]. Similarly, within a knot, (+)-Nortrachelogenin concentrations tend to be higher towards the pith and decrease towards the outer branch [].

Q15: What are the potential applications of (+)-Nortrachelogenin based on current research?

A15: Based on its observed biological activities, (+)-nortrachelogenin holds potential for applications in several areas, including:

- Anti-inflammatory agent: Its ability to suppress inflammatory mediators suggests potential for treating inflammatory conditions [].

- Antifibrotic agent: Its efficacy in reducing bleomycin-induced fibrosis highlights its potential for treating fibrotic diseases [].

- Anticancer agent: Its ability to sensitize cancer cells to TRAIL-induced apoptosis and inhibit RTK signaling pathways makes it a potential candidate for anticancer drug development [].

- Antifungal agent: The antifungal activity of (-)-nortrachelogenin against Candida albicans indicates potential for developing new antifungal treatments [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)

![2-[[2-[[2-[[2-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-methylamino]acetyl]amino]-N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B47187.png)